Posiphen

Overview

Description

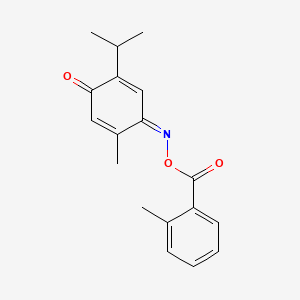

Posiphen, also known as Buntanetap or ANVS-401, is a small molecule therapeutic that has garnered attention for its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It is the pure (+) enantiomer of phenserine and works primarily by inhibiting the translation of amyloid precursor protein (APP) and alpha-synuclein (α-syn), both of which are implicated in neurodegeneration. By targeting the iron response elements (IREs) in the mRNA of these proteins, this compound effectively reduces their synthesis, thereby potentially mitigating the toxic effects associated with their accumulation. Clinical trials have demonstrated this compound's safety and tolerability, with some studies indicating it can lower neurotoxic protein levels in cerebrospinal fluid of patients with mild cognitive impairment. Furthermore, research has shown that this compound not only reduces APP and Aβ levels but also has neuroprotective effects in various animal models. Its mechanism of action, which involves the modulation of mRNA translation rather than direct inhibition of enzymatic activity, sets it apart from traditional therapies.

Preparation Methods

Modified Julian's Method

The initial synthesis of Posiphen was based on a modified Julian's method. This approach involves the introduction of a chiral center to form diastereomers, followed by chromatographic separation[“].

Chiral Separation Techniques

Separation of optical isomers can be achieved using D-camphorsulfonic acid and D-tartaric acid to provide the intermediate amine[“]. Additionally, separation on a preparative scale can be accomplished using a chiral stationary phase.

Phase Transfer Asymmetric Alkylation

This method introduces a chiral center through phase transfer asymmetric alkylation, which is particularly useful when only this compound is required[“].

Classical Prime Julian Method with Modifications

When both this compound and its enantiomer are desired concurrently, the classical prime Julian method with modifications is superior. This method allows for the separation of the (±)-intermediate amine by crystallization of salts of optically active organic acids[“].

Chemical Reactions Analysis

Molecular-structure and Reactivity

Posiphen, also known as (+)-phenserine, is structurally related to the natural product physostigmine. Its chemical formula is C20H23N3O2, with a molecular weight of 337.4233. The compound's structure contains several functional groups that contribute to its reactivity and biological activity[“].

Metabolic Pathways of this compound

This compound undergoes first-pass metabolism in the liver, primarily mediated by the cytochrome P450 enzyme CYP3A4[“]. This metabolism results in the formation of two primary metabolites:

N1-northis compound (N1)

N8-northis compound (N8)

A secondary metabolite, N1,N8-bisnorthis compound, is also formed1. These metabolic reactions involve demethylation processes at different positions of the this compound molecule.

Cytochrome P450 Interactions

The metabolism of this compound is primarily mediated by CYP3A4[“]. Studies have shown that:

This compound's half-life in human liver microsomes is approximately 27 minutes.

In the presence of ketoconazole, a CYP3A4 inhibitor, this compound's half-life increases to 238 minutes[“].

This significant increase in half-life demonstrates the crucial role of CYP3A4 in this compound metabolism and highlights the potential for drug-drug interactions with other CYP3A4 substrates or inhibitors.

Pharmacokinetic Reactions

The pharmacokinetics of this compound and its metabolites have been studied across various species, including mice, rats, dogs, and humans[“]. Key findings include:

Rapid absorption and metabolism across all species tested.

Fast clearance of this compound and its metabolites from plasma within 8 hours.

Extended half-life of over 12 hours in CSF and brain tissue[“].

These pharmacokinetic properties contribute to this compound's potential efficacy in treating neurodegenerative diseases.

Binding Mechanisms

This compound and its metabolites interact with several molecular targets, including:

Iron Response Element (IRE) in the 5'-untranslated region of mRNA.

Iron Regulatory Protein 1 (IRP1).

These interactions result in the inhibition of mRNA translation for specific proteins, such as amyloid precursor protein (APP) and α-synuclein[“].

Analytical Methods for Reaction Products

The analysis of this compound and its metabolites typically involves:

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) for quantification in plasma, brain, and CSF samples[“].

Chromatographic techniques for separation and purification.

Spectroscopic methods for structural characterization.

These analytical approaches are crucial for understanding the pharmacokinetics and metabolism of this compound across different species and in clinical studies.

Comparative Species Analysis

Studies have revealed similarities in this compound's absorption and metabolism across mice, rats, dogs, and humans[“]. Key observations include:

Consistent fast clearance of metabolites from plasma within 8 hours across species.

Extended half-life in CSF and brain tissue across species.

Predominance of this compound and N8-northis compound in various species, with N1-northis compound remaining a minor constituent.

These findings support the translational potential of this compound from animal models to human clinical applications[“].

Chemical Stability and Degradation

While specific stability data is not provided in the search results, it's important to note that this compound's stability and degradation pathways would be crucial factors in its formulation and storage. Further research into these aspects would be beneficial for drug development and clinical use.

Scientific Research Applications

Posiphen in Alzheimer's Disease Research

Alzheimer's disease (AD) has been a primary focus of this compound research. Studies have shown that this compound can reduce levels of amyloid precursor protein (APP) and its neurotoxic metabolite Aβ42 in the brain. In clinical trials, this compound demonstrated the ability to lower CSF levels of APP, tau, and inflammatory markers in patients with mild cognitive impairment (MCI). These findings suggest that this compound may have potential in slowing AD progression by targeting multiple pathological processes[“].

This compound in Parkinson's Disease Studies

Research into this compound's effects on Parkinson's disease (PD) has yielded promising results. Preclinical studies have shown that this compound can reduce α-synuclein levels, a protein implicated in PD pathology. In animal models, this compound treatment led to improvements in motor function as measured by the Unified Parkinson's Disease Rating Scale (UPDRS). Interestingly, this compound has also shown potential in addressing gastrointestinal symptoms associated with PD in preclinical models, suggesting a broader impact on the disease process[“].

This compound in Down Syndrome Research

Down syndrome research has revealed another potential application for this compound. In the Ts65Dn mouse model of Down syndrome, this compound treatment normalized APP and C-terminal fragment (CTF) levels. The compound also demonstrated the ability to reverse endosomal abnormalities and restore axonal transport and neurotrophic signaling, which are often impaired in Down syndrome.

This compound in Huntington's Disease Investigations

While less extensively studied, this compound has shown promise in Huntington's disease (HD) research. Proteomics studies have revealed that this compound can affect the HD signaling pathway and potentially reduce levels of the mutant huntingtin protein. These findings suggest that this compound may have broader applications in protein aggregation disorders beyond AD and PD.

Molecular Mechanisms of this compound

The molecular mechanisms underlying this compound's effects are complex and multifaceted. This compound targets iron-responsive elements (IREs) in the 5' untranslated regions of specific mRNAs, including those encoding APP and α-synuclein. This interaction leads to translation inhibition of these proteins, potentially reducing their accumulation and associated neurotoxicity. Additionally, this compound has been shown to modulate protein aggregation processes, which are common across various neurodegenerative disorders[“].

Preclinical Studies and Animal Models

Preclinical research on this compound has utilized various animal models and in vitro systems. The APP/PS1 mouse model of AD has been instrumental in demonstrating this compound's effects on amyloid pathology. The Ts65Dn mouse model has provided insights into this compound's potential in Down syndrome. In vitro studies using neuroblastoma cell lines have helped elucidate the compound's molecular mechanisms and effects on protein expression.

Clinical Trials and Human Studies

This compound has progressed through Phase I safety trials, demonstrating a favorable safety profile. Proof-of-concept studies in individuals with MCI have shown promising results, with reductions in CSF biomarkers associated with AD pathology. Ongoing and planned clinical trials are exploring this compound's efficacy in various neurodegenerative diseases, including AD and PD[“].

Mechanism of Action

Molecular Target of Posiphen

The primary molecular target of this compound is the Iron Response Element (IRE) located in the 5'-untranslated region (5'-UTR) of specific mRNAs. This unique mechanism involves[“]:

Binding to the IRE stem loop structure

Interacting with Iron Regulatory Protein 1 (IRP1)

Disrupting the mRNA-protein complex formation

These interactions are critical for this compound's ability to regulate protein synthesis selectively.

Translational Inhibition

This compound's mechanism of action centers on translational inhibition. By binding to the IRE, this compound prevents the association of mRNA with ribosomes, effectively suppressing protein synthesis. This process is highly specific, targeting atypical IRE stem loops found in the mRNAs of neurotoxic proteins[“].

Target Proteins

The primary target proteins affected by this compound's mechanism include:

Amyloid Precursor Protein (APP)

α-synuclein (αSYN)

Huntingtin (HTT)

By reducing the synthesis of these proteins, this compound may help mitigate the progression of neurodegenerative diseases associated with their accumulation[“].

Pharmacodynamics

The pharmacodynamics of this compound are characterized by:

A duration of action lasting several hours

Tissue-specific effects, with a particular focus on brain tissue

Concentration-dependent inhibition of target protein synthesis

Studies have shown that this compound can achieve significant reductions in target protein levels within hours of administration[“].

Metabolites and Their Actions

This compound undergoes metabolism to produce three primary metabolites:

N1-northis compound

N8-northis compound

N1,N8-bisnorthis compound

These metabolites have been shown to possess similar or even enhanced efficacy compared to the parent compound in some cases, contributing to the overall therapeutic effect of this compound[“].

Effects on Cellular Processes

Beyond its direct impact on protein synthesis, this compound's mechanism of action influences several cellular processes:

Reduction of protein aggregation, a hallmark of many neurodegenerative diseases

Modulation of neuroinflammatory responses

Potential improvements in synaptic function and axonal transport

These broader effects contribute to this compound's neuroprotective properties[“].

Comparative Mechanism Across Species

Research has demonstrated similarities in this compound's mechanism of action across various species, including humans, mice, and rats. This conservation of function supports the translational potential of preclinical findings to human applications.

Comparison with Similar Compounds

Posiphen vs. Phenserine

This compound is structurally related to phenserine, as it is the pure (+) enantiomer of this compound[“]. While both molecules reduce the production of amyloid precursor protein (APP) by blocking translation of its mRNA, they differ in several key aspects:

Acetylcholinesterase inhibition: Phenserine inhibits acetylcholinesterase, while this compound does not[“].

Tolerability: this compound has shown a higher maximally tolerated dose in humans compared to phenserine[“].

Metabolic profile: this compound and phenserine, along with their respective metabolites, exhibit different pharmacokinetics[“].

This compound vs. Other APP Translation Inhibitors

This compound's mechanism of action involves targeting the iron-response element (IRE) in the 5' untranslated region of APP mRNA[“]. This unique approach sets it apart from other APP translation inhibitors:

Efficacy: this compound has demonstrated the ability to lower brain APP levels in clinical studies[“].

Blood-brain barrier penetration: this compound readily enters the brain, making it effective for targeting central nervous system disorders[“].

This compound vs. α-Synuclein Inhibitors

In addition to its effects on APP, this compound also inhibits α-synuclein translation, making it a potential treatment for Parkinson's disease[“]:

Dual action: this compound's ability to target both APP and α-synuclein sets it apart from compounds that focus solely on one protein.

Efficacy in preclinical models: Studies have shown that this compound can reduce α-synuclein expression in brain and gut, improving outcomes in animal models of Parkinson's disease[“].

This compound Metabolites vs. Parent Compound

This compound undergoes metabolism to produce two primary metabolites: N1-northis compound and N8-northis compound[“]. These metabolites have shown similar efficacy to the parent compound in inhibiting neurotoxic proteins.

This compound vs. Acetylcholinesterase Inhibitors

Unlike traditional acetylcholinesterase inhibitors used in Alzheimer's treatment, this compound does not exhibit significant anticholinesterase activity. This difference in mechanism of action may provide potential advantages:

Reduced side effects: The lack of cholinesterase inhibition may result in fewer cholinergic side effects compared to traditional Alzheimer's treatments[“].

Novel approach: this compound's focus on protein translation inhibition offers a different strategy for addressing neurodegenerative diseases[“].

This compound vs. Other Neurodegenerative Disease Therapeutics

Compared to other approaches in neurodegenerative disease treatment, this compound offers several unique features:

Multi-target approach: this compound's ability to inhibit multiple neurotoxic proteins (APP, α-synuclein, tau) provides a broader spectrum of action compared to single-target therapies.

Neuroprotective and neurotrophic effects: Studies have shown that this compound exhibits neuroprotective properties and may enhance neurogenesis[“].

Common Problem

How does Posiphen differ from Phenserine?

This compound is the (+) enantiomer of phenserine and does not inhibit acetylcholinesterase, while phenserine does.

What advantages does this compound have over traditional Alzheimer's treatments?

This compound targets multiple neurotoxic proteins and does not rely on acetylcholinesterase inhibition, potentially offering a broader spectrum of action with fewer cholinergic side effects[“].

How does this compound compare to other drugs targeting α-synuclein?

This compound uniquely targets both APP and α-synuclein translation, offering a dual-action approach to neurodegenerative diseases.

Are this compound's metabolites more effective than the parent compound?

This compound's metabolites, particularly N8-northis compound, show similar efficacy to the parent compound in inhibiting neurotoxic proteins[“].

How does this compound's mechanism of action differ from acetylcholinesterase inhibitors?

This compound inhibits protein translation rather than acetylcholinesterase activity, offering a novel approach to treating neurodegenerative diseases.

How does this compound work to reduce neurotoxic proteins?

This compound binds to specific structures in the mRNA of target proteins, preventing their translation and reducing their overall levels in the brain[“].

What makes this compound's mechanism unique compared to other drugs?

Unlike many drugs that target protein activity, this compound prevents the production of neurotoxic proteins at the translational level, offering a more upstream approach to treatment[“].

Does this compound affect all proteins or only specific ones?

This compound selectively targets proteins with specific IRE structures in their mRNA, primarily affecting neurotoxic proteins associated with neurodegenerative diseases[“].

How long does this compound's effect last in the body?

The duration of this compound's effect can last several hours, with its metabolites potentially extending its action.

Can this compound's mechanism be applied to other diseases?

While currently focused on neurodegenerative diseases, this compound's mechanism of translational inhibition could potentially be applied to other conditions involving protein misfolding or overexpression[“].

Properties

IUPAC Name |

[(3aS,8bR)-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-yl] N-phenylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O2/c1-20-11-12-22(2)18(20)23(3)17-10-9-15(13-16(17)20)25-19(24)21-14-7-5-4-6-8-14/h4-10,13,18H,11-12H2,1-3H3,(H,21,24)/t18-,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBHFNBQPZCRWQP-AZUAARDMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCN(C1N(C3=C2C=C(C=C3)OC(=O)NC4=CC=CC=C4)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCN([C@H]1N(C3=C2C=C(C=C3)OC(=O)NC4=CC=CC=C4)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001110145 | |

| Record name | Pyrrolo[2,3-b]indol-5-ol, 1,2,3,3a,8,8a-hexahydro-1,3a,8-trimethyl-, 5-(N-phenylcarbamate), (3aR,8aS)-rel- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001110145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159652-53-6, 116839-68-0 | |

| Record name | Pyrrolo[2,3-b]indol-5-ol, 1,2,3,3a,8,8a-hexahydro-1,3a,8-trimethyl-, 5-(N-phenylcarbamate), (3aR,8aS)-rel- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=159652-53-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Buntanetap [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116839680 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Posiphen | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15317 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pyrrolo[2,3-b]indol-5-ol, 1,2,3,3a,8,8a-hexahydro-1,3a,8-trimethyl-, 5-(N-phenylcarbamate), (3aR,8aS)-rel- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001110145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Buntanetap | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z0O4TJ588O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

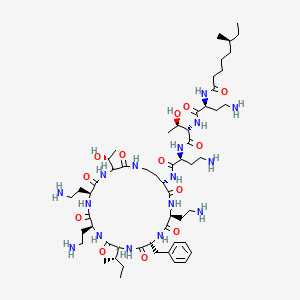

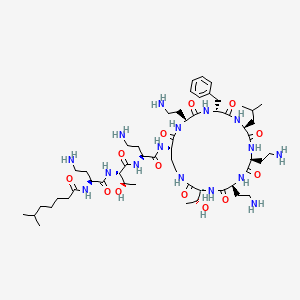

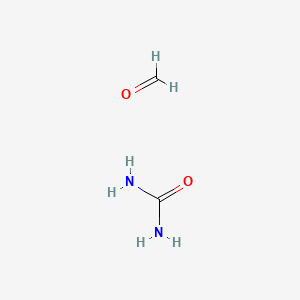

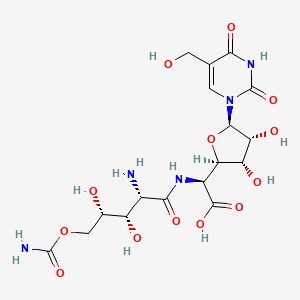

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,4'-[propane-1,3-diylbis(oxy)]dibenzoic acid- decanedioic acid(1:1)](/img/structure/B1678971.png)

![4-{[4-({4-[(4-Hydroxybutoxy)carbonyl]benzoyl}oxy)butoxy]carbonyl}benzoic acid](/img/structure/B1678978.png)

![(2S)-2-amino-2-[(2R,3S,4R,5R)-3,4-dihydroxy-5-[5-(hydroxymethyl)-2,4-dioxopyrimidin-1-yl]oxolan-2-yl]acetic acid](/img/structure/B1678991.png)